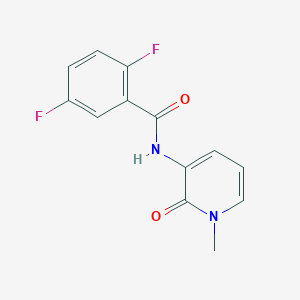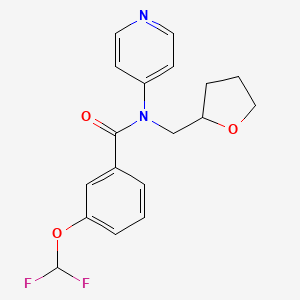
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the activity of PIM1 by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are dependent on PIM1 activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In vivo studies have shown that this compound inhibits tumor growth and metastasis in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, like any other small-molecule inhibitor, this compound has some limitations. One of the limitations is its potential off-target effects, which can affect the interpretation of the results obtained from experiments. Another limitation is the potential toxicity of this compound, which needs to be carefully evaluated before using it in in vivo studies.
Future Directions
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has shown promising results in scientific research, and there are several potential future directions for this compound. One of the future directions is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential off-target effects and toxicity of this compound need to be carefully evaluated in future studies. Finally, the role of PIM1 in various diseases needs to be further investigated to identify potential therapeutic targets for this compound and other PIM1 inhibitors.
Conclusion:
In conclusion, this compound is a novel small-molecule inhibitor that has shown promising results in scientific research. It inhibits the activity of PIM1 kinase and has been studied for its potential use in various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for this compound. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is synthesized using a specific method involving a series of chemical reactions. The synthesis starts with the reaction of 2,6-difluorobenzaldehyde and 2-hydroxymethylpyridine in the presence of a base to form 2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with oxirane in the presence of a catalyst to form this compound.
Scientific Research Applications
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PIM1 has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-18(20)25-15-4-1-3-13(11-15)17(23)22(12-16-5-2-10-24-16)14-6-8-21-9-7-14/h1,3-4,6-9,11,16,18H,2,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHCPQVAZSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
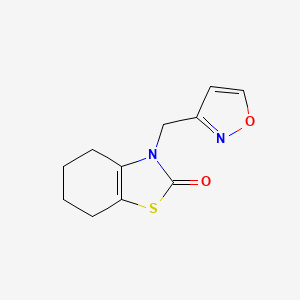
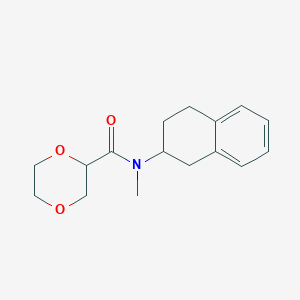
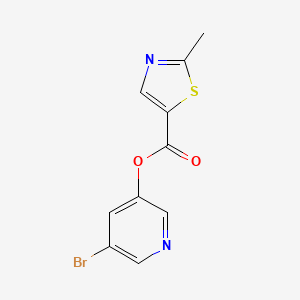

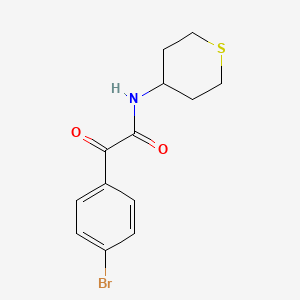
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
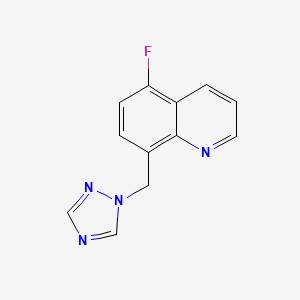

![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
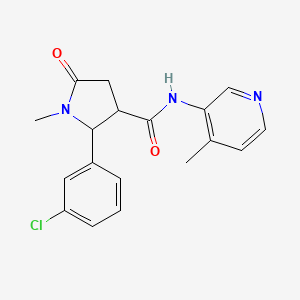
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
